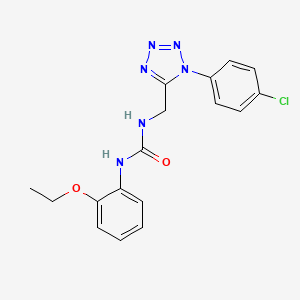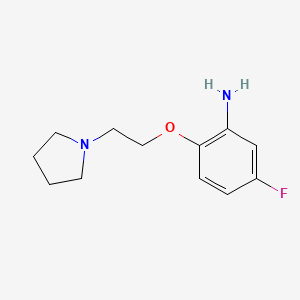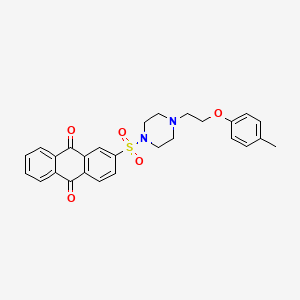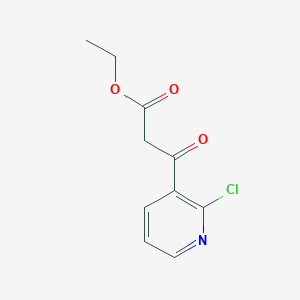
N-(4-(dimethylamino)phenethyl)-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Photo-initiation in Polymerization
“N-(4-(dimethylamino)phenethyl)-4-methylbenzamide” is used in the initiation of photo-polymerization processes. This application is crucial in the development of UV-curing coatings and inks. The compound acts as a photo-initiator, absorbing UV light and generating radicals that initiate the polymerization of unsaturated prepolymers .
UV Filter in Sunscreens
As a derivative of 4-aminobenzoate, this compound exhibits strong estrogenic activity and is used as an ultraviolet filter in sunscreens. Its ability to absorb UV radiation makes it an effective ingredient for protecting the skin from harmful solar radiation .
Research Use in Chemistry
In the realm of chemistry research, “N-(4-(dimethylamino)phenethyl)-4-methylbenzamide” is utilized for studying reaction mechanisms, particularly those involving the benzylic position. Its reactivity can provide insights into the stability and reactivity of related compounds .
Mecanismo De Acción
Target of Action
Related compounds such as 2-[4-(dimethylamino)phenyl]ethanol have been reported to be effective accelerators for bone cement curing .
Mode of Action
It’s worth noting that related compounds like dimethyl-4-phenylenediamine can be converted to methylene blue by reaction with dimethylaniline and sodium thiosulfate in several steps . This suggests that N-(4-(dimethylamino)phenethyl)-4-methylbenzamide might interact with its targets in a similar manner, leading to changes in the target molecules.
Biochemical Pathways
Related compounds have been shown to inhibit cyclooxygenases (cox-1, cox-2), which are key enzymes in the inflammatory response
Pharmacokinetics
A related compound, n,n-dimethyltryptamine (dmt), has been studied, and it was found that its clearance rate could be reduced by inhibiting monoamine oxidase a (mao-a), cytochrome p450 2d6 (cyp2d6), and to a lesser extent, cyp2c19 . This information might provide some insights into the potential pharmacokinetics of N-(4-(dimethylamino)phenethyl)-4-methylbenzamide.
Result of Action
Related compounds have been shown to have anti-inflammatory properties, suggesting that n-(4-(dimethylamino)phenethyl)-4-methylbenzamide might also have similar effects .
Action Environment
It’s worth noting that the electrical and optical properties of a related compound, 4-n,n-dimethylamino-4′-n′-methyl-stilbazolium tosylate (dast), were significantly enhanced after the addition of carbon nanotubes . This suggests that the action of N-(4-(dimethylamino)phenethyl)-4-methylbenzamide might also be influenced by environmental factors such as the presence of other chemical compounds.
Propiedades
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-14-4-8-16(9-5-14)18(21)19-13-12-15-6-10-17(11-7-15)20(2)3/h4-11H,12-13H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXLRTLPJKMNGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylsulfanylphenyl)methanone](/img/structure/B2863231.png)

![N-[4-(2,4-dichlorophenoxy)-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopropylamine](/img/structure/B2863236.png)

![4-[4-(Trifluoromethyl)-2,3-dihydroindole-1-carbonyl]benzenesulfonyl fluoride](/img/structure/B2863238.png)
![2-((4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2863239.png)

![6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2863241.png)
![2-({1-[(1-hydroxycyclopentyl)methyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2863244.png)

![3,4-difluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2863248.png)
![methyl 4-{[7-(cyanomethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate](/img/structure/B2863252.png)
![N-[2-(3-Methoxy-2,4-dimethylanilino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2863253.png)
